
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde typically involves the reaction of 5-chloro-8-hydroxyquinoline with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzoic acid.
Reduction: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes that require metal ions for their catalytic activity.
Pathways Involved: The compound can interfere with cellular processes by binding to metal ions and disrupting their function.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.
5,7-Dichloro-8-hydroxyquinoline: Another derivative with enhanced biological activity.
2-(8-Hydroxyquinolin-7-yl)benzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness: 2-(5-Chloro-8-hydroxyquinolin-7-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxy groups on the quinoline ring, which enhances its metal-chelating ability and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
648896-45-1 |
|---|---|
Formule moléculaire |
C16H10ClNO2 |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
2-(5-chloro-8-hydroxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C16H10ClNO2/c17-14-8-13(11-5-2-1-4-10(11)9-19)16(20)15-12(14)6-3-7-18-15/h1-9,20H |
Clé InChI |
HXTFIKJMOVPEKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


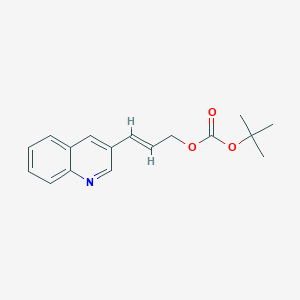

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
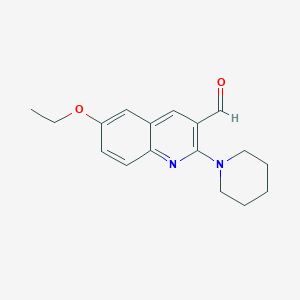
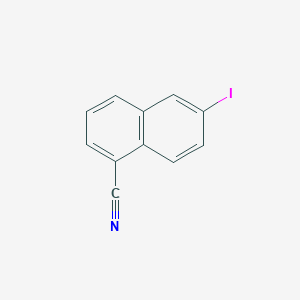



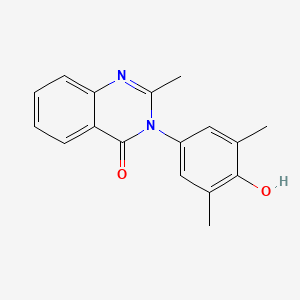
![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
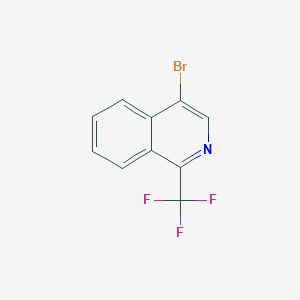

![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)
